molecular formula C21H20N2O3 B10845364 6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin

6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin

Cat. No.: B10845364
M. Wt: 348.4 g/mol
InChI Key: LSXVWZHPJRTGIV-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its inclusion of a piperazine moiety, which can enhance its bioactivity. Coumarins and their derivatives are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin has several scientific research applications:

Comparison with Similar Compounds

6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and its inclusion of a piperazine moiety, which can enhance its bioactivity.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-(4-benzoylpiperazin-1-yl)-6-methylchromen-2-one

InChI

InChI=1S/C21H20N2O3/c1-15-7-8-19-17(13-15)18(14-20(24)26-19)22-9-11-23(12-10-22)21(25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3

InChI Key

LSXVWZHPJRTGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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